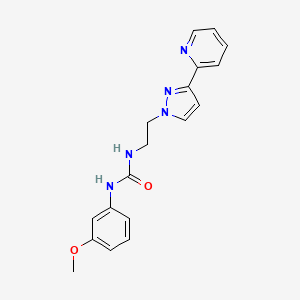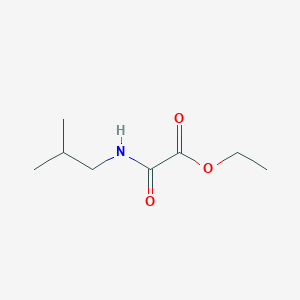
3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom as a heteroatom . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring .
Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions. For example, in the Gewald reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester react to form aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . The physical and chemical properties of thiophene derivatives can vary based on their structure .
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, including 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine, have been explored for their antiproliferative and antimicrobial properties. These compounds showed promise in DNA protection and exhibited strong antimicrobial activity against certain bacteria. Additionally, some derivatives demonstrated cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Gür et al., 2020).
Electronic and Photophysical Properties
- The electronic and photophysical properties of 1,3,4-thiadiazole derivatives have been examined. These properties are critical for applications in fields like electroluminescence and amplified spontaneous emission. Investigations have focused on how modifications in the thiadiazole structure influence these properties (Liu et al., 2016).
Noncovalent Interactions in Crystal Structures
- Research has also been conducted on the noncovalent interactions and crystal structures of thiadiazole derivatives. Understanding these interactions is crucial for designing materials with specific properties and for pharmaceutical applications (El-Emam et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of novel thiadiazole analogues, including this compound, have been a significant area of research. These studies contribute to the development of new compounds with potential therapeutic applications (Krishna et al., 2020).
Mécanisme D'action
Target of Action
Related compounds such as tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have been found to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
Action Environment
The stability of thiophenes and benzothiophenes plays an important role in increasing and preparing different types of molecules for material and pharmaceutical areas .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-thiophen-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDMVAQWYXHFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138613-72-6 |
Source


|
| Record name | 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)





![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)